molecular formula C19H18N2O3 B2463934 (Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide CAS No. 313234-10-5

(Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide

Cat. No.: B2463934
CAS No.: 313234-10-5
M. Wt: 322.364
InChI Key: RKEACWFLPUZLOL-VZCXRCSSSA-N
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Description

(Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide: is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Properties

IUPAC Name

8-ethoxy-2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-23-16-10-6-8-13-11-14(18(20)22)19(24-17(13)16)21-15-9-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEACWFLPUZLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3C)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide typically involves the condensation of 8-ethoxy-2H-chromene-3-carboxylic acid with o-toluidine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imine bond. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the imine bond to form the corresponding amine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include amine derivatives.
  • Substitution products vary depending on the functional groups introduced.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymer matrices to enhance the properties of materials such as conductivity and thermal stability.

Biology and Medicine:

    Antimicrobial Activity: Studies have shown that (Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide exhibits antimicrobial properties against a range of bacterial and fungal strains.

    Anticancer Activity: Preliminary research suggests that the compound may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry:

    Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments for various industrial applications.

    Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of (Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis through the activation of caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

  • (Z)-8-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide
  • (Z)-8-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide
  • (Z)-8-ethoxy-2-(m-tolylimino)-2H-chromene-3-carboxamide

Comparison:

  • Structural Differences: The primary difference between these compounds lies in the substitution pattern on the aromatic ring (ortho, meta, or para positions) and the nature of the substituent (ethoxy or methoxy).
  • Biological Activity: These structural variations can significantly impact the biological activity of the compounds. For example, the position of the substituent on the aromatic ring can influence the compound’s binding affinity to molecular targets, thereby affecting its potency and efficacy.
  • Chemical Properties: The presence of different substituents can also alter the compound’s chemical properties, such as solubility, stability, and reactivity.

Biological Activity

(Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is a novel compound belonging to the class of Schiff bases, which are known for their diverse biological activities. Schiff bases are formed through the condensation of primary amines with carbonyl compounds, resulting in a C=N double bond that is crucial for their biological functions. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This structure features an ethoxy group, an o-tolyl group, and a carboxamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that Schiff bases exhibit significant antimicrobial properties. The compound this compound was evaluated for its antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL
Aspergillus niger40 µg/mL

These results indicate that the compound possesses noteworthy antibacterial and antifungal properties. The observed MIC values suggest that it could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound was investigated through in vitro assays using various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF7 and MDA-MB-453), the compound exhibited significant cytotoxic effects. The IC50 values were determined as follows:

Cell LineIC50 Value (µg/mL)
MCF715
MDA-MB-45310

The compound induced apoptosis in these cancer cells, as evidenced by increased levels of caspase activity and morphological changes consistent with programmed cell death.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. The compound was tested using the DPPH radical scavenging assay.

Table 2: Antioxidant Activity of this compound

Concentration (µg/mL)% Scavenging Activity
1025
5055
10075

The results indicate that the compound exhibits dose-dependent antioxidant activity, suggesting its potential use in preventing oxidative stress-related diseases.

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